molecular formula C24H26O8 B1150634 (+)-Pinoresinol diacetate CAS No. 32971-25-8

(+)-Pinoresinol diacetate

Cat. No. B1150634
CAS RN: 32971-25-8
M. Wt: 442.5 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of (+)-Pinoresinol diacetate involves complex chemical processes. A notable study by Ricklefs et al. (2016) describes a three-step biocatalytic cascade for producing enantiomerically pure (+)-pinoresinol from eugenol, highlighting the efficiency of biocatalysis in synthesizing complex natural compounds like (+)-pinoresinol diacetate (Ricklefs, Girhard, & Urlacher, 2016).

Molecular Structure Analysis

The molecular structure of (+)-Pinoresinol diacetate has been determined through crystallographic studies. Langer, Lundquist, and Stomberg (2002) reported on the crystal structure of (+)-Pinoresinol diacetate, revealing insights into its molecular conformation and interactions within the crystal lattice (Langer, Lundquist, & Stomberg, 2002).

Chemical Reactions and Properties

Pinoresinol diacetate undergoes various chemical reactions due to its active functional groups. Shettigar et al. (2020) explored the oxidative catabolism of (+)-Pinoresinol and detailed the enzymatic reactions involved, which could also apply to its diacetate derivative, shedding light on its chemical behavior and potential metabolic pathways (Shettigar et al., 2020).

Physical Properties Analysis

The physical properties of (+)-Pinoresinol diacetate, such as solubility, melting point, and crystal structure, are crucial for its application in various fields. Research by Stomberg, Langer, and Lundquist (2004) on a different polymorph of (+)-Pinoresinol diacetate provides valuable data on its physical characteristics and how they might vary with different crystal forms (Stomberg, Langer, & Lundquist, 2004).

Chemical Properties Analysis

The chemical properties of (+)-Pinoresinol diacetate, including reactivity, stability, and interactions with other molecules, are essential for understanding its applications and behavior in biological systems. The work of Elder (2014) on the bond dissociation enthalpies of a pinoresinol lignin model compound can provide insights into the chemical stability and reactivity of (+)-Pinoresinol diacetate (Elder, 2014).

Scientific Research Applications

  • Antifungal Activity : (+)-Pinoresinol has been found to have potent antifungal properties, specifically against the human pathogen Candida albicans. It causes damage to the fungal plasma membrane, indicating its therapeutic potential as an antifungal agent (Hwang et al., 2010).

  • Oxidative Catabolism : A study on the oxidative catabolism of (+)-pinoresinol by certain strains of Pseudomonas and Burkholderia highlights its role in the degradation of lignin. This has implications for transforming lignin into useful chemicals and generating phytoestrogenic enterolactones from lignans (Shettigar et al., 2020).

  • Antibacterial Activity : Pinoresinol extracted from Cinnamomum camphora leaves exhibits antibacterial activities against several food-related bacteria. It disrupts the cytoplasmic membrane of bacteria, causing physiological and morphological changes in bacterial cells (Zhou et al., 2017).

  • Biotechnological Production : Research into the biotechnological production of pinoresinol from eugenol has been conducted. This includes developing an enzymatic cascade for efficient pinoresinol production, which is significant for its potential pharmacological and food supplement applications (Lv et al., 2017).

  • Antitumor and Hepatoprotective Effects : (+)-Pinoresinol has shown significant inhibition of HepG2 (human liver cancer) cell proliferation and displayed antitumor activities. It induces apoptosis through the death receptor pathway and inhibits HepG2 invasion (Zhang et al., 2018). Also, pinoresinol has hepatoprotective effects against carbon tetrachloride-induced liver injury in mice, attributed to its antioxidative activity and down-regulation of inflammatory mediators (Kim et al., 2010).

  • Antidiabetic Potential : (+)-Pinoresinol from defatted sesame seeds has been identified as a potential hypoglycemic agent, inhibiting α-glucosidase, which is important for managing blood sugar levels in diabetes (Wikul et al., 2012).

Safety And Hazards

The safety and hazards associated with “(+)-Pinoresinol diacetate” are not clear from the available literature. However, it’s generally important to handle all chemical compounds with appropriate safety precautions7.


Future Directions

The future research directions for “(+)-Pinoresinol diacetate” are not clear from the available literature. However, lignans like pinoresinol are a topic of ongoing research due to their potential health benefits4.


Please note that this information is based on general knowledge and the available literature, and may not be fully accurate or complete for “(+)-Pinoresinol diacetate”. For more specific information, further research or consultation with a chemistry expert may be needed.


properties

IUPAC Name

[4-[(3S,3aR,6S,6aR)-6-(4-acetyloxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O8/c1-13(25)31-19-7-5-15(9-21(19)27-3)23-17-11-30-24(18(17)12-29-23)16-6-8-20(32-14(2)26)22(10-16)28-4/h5-10,17-18,23-24H,11-12H2,1-4H3/t17-,18-,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABPASQHFAUTDF-XZUXRINTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC(=O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC(=O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Pinoresinol diacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
R Brežný, J Alföldi - Chemické Zvesti, 1982 - chempap.org
… Crystallization from ethanol gave 0.53 g (62%) of pinoresinol diacetate (Vb). Remaining traces of di- and monobromo derivative were separated by chromatography with linear gradient …
Number of citations: 2 chempap.org
J Gierer, L Smedman - Acta Chemica Scandinavica, 1971 - actachemscand.org
… No significant differences in the compositions of the reaction mixtures obtained after treatment of ( + )-pinoresinol diacetate with white liquor and with alkali have been observed. This …
Number of citations: 22 actachemscand.org
M Haruna, T Koube, K Ito, H Murata - Chemical and pharmaceutical …, 1982 - jstage.jst.go.jp
Balanophonin, a new neo—lignan was isolated from Balanophora japonica Makino and its structure was discussed. Structure and stereochemistry were determined by a combination of …
Number of citations: 97 www.jstage.jst.go.jp
SF Fonseca, LT Nielsen, EA Rúveda - Phytochemistry, 1979 - Elsevier
Secoisolariciresinol monomethyl ether and lariciresinol-4-methyl ether were isolated from the knots of dead trees of Araucaria angustifolia. On the basis of spectral evidence, the …
Number of citations: 112 www.sciencedirect.com
AF Barrero, A Haïdour, MM Dorado, JM Cuerva - Phytochemistry, 1996 - Elsevier
… The other fractions were acetylated and then chromatographed on silica gel columns resulting in the following well known substances: pinoresinol diacetate, 9-(p-coumaroyl)-…
Number of citations: 28 www.sciencedirect.com
GC Galletti, RS Ward, A Pelter - Journal of analytical and applied pyrolysis, 1992 - Elsevier
… 4&Dimethoxypinoresinol diacetate (61, 4,8-diacetoxypinoresinol diacetate (7) and 4,8-diacetoxyeudesmin (8) were all prepared from dihydrodiferulic acid dilactone which is readily …
Number of citations: 3 www.sciencedirect.com
T KIKUCHI - Studies, 1985 - jlc.jst.go.jp
… -NMR) spectrum of 5b with those of pinoresinol diacetate (lb) and medioresinol diacetate (2b… of the 13C-NMR spectrum with that of pinoresinol diacetate (lb). The chemical shifts of …
Number of citations: 0 jlc.jst.go.jp
JK Williams - The Journal of Organic Chemistry, 1963 - ACS Publications
Isopropylidenemalononitrile dimer is shown to exist predominantly as the aminocyclohexadiene IVa, which is in equilibrium with the tautomer IVb. It undergoes addition of nucleophiles, …
Number of citations: 19 pubs.acs.org
AS Ramaswamy, M Sirsi - Naturwissenschaften, 1957 - Springer
A number of plant nlaterials have been shown to contain members of a class of compounds having a common nucleus composed of two fused dihydrofuran rings with a substituted …
Number of citations: 8 link.springer.com
C Chen-Loung, C Hou-Min - Phytochemistry, 1978 - Elsevier
… The crude crystals obtained from the maJor band was recrystallized from MeOH to give (+)-pinoresinol diacetate (180 mg),mp 158-162”.Identityofthecompoundwasestablished by mmp …
Number of citations: 39 www.sciencedirect.com

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